2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid
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Overview
Description
2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid is a bicyclic compound featuring a norbornene structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include elevated temperatures and the use of solvents like toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include modulation of inflammatory responses or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: Shares the norbornene structure but differs in functional groups.
5-Norbornene-2-carboxylic acid: Similar structure with a carboxylic acid group.
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the acetic acid moiety.
Uniqueness
2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid is unique due to its combination of the norbornene structure with an acetic acid group, providing distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of 2-[(1R,4R)-Bicyclo[221]hept-5-en-2-yl]acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8?/m0/s1 |
InChI Key |
HRVGJQMCNYJEHM-KJFJCRTCSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)CC(=O)O |
Canonical SMILES |
C1C2CC(C1C=C2)CC(=O)O |
Origin of Product |
United States |
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